2-Amino-3-benzylbenzoic acid 2-Amino-3-benzylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19861075
InChI: InChI=1S/C14H13NO2/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17)
SMILES:
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

2-Amino-3-benzylbenzoic acid

CAS No.:

Cat. No.: VC19861075

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-benzylbenzoic acid -

Specification

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name 2-amino-3-benzylbenzoic acid
Standard InChI InChI=1S/C14H13NO2/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17)
Standard InChI Key VJRZCXBUTMOJDV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-3-benzylbenzoic acid features a benzoic acid backbone substituted with an amino group (-NH2_2) at position 2 and a benzyl group (-CH2_2C6_6H5_5) at position 3 (Figure 1). The benzyl moiety enhances the compound’s lipophilicity, influencing its solubility and pharmacokinetic profile. The amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions, critical for its reactivity and biological activity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC14H13NO2\text{C}_{14}\text{H}_{13}\text{NO}_{2}
Molecular Weight227.26 g/mol
Melting PointNot reported
SolubilitySlightly soluble in DMSO, methanol
pKa (predicted)~4.8 (carboxylic acid)
Storage ConditionsSealed, room temperature, dark

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol aligns with trends observed in structurally related anthranilic acid derivatives . Its predicted pKa of 4.8 suggests moderate acidity, comparable to benzoic acid (pKa ~4.2) .

Synthesis and Optimization

Reduction of Nitro Precursors

A common synthesis route involves the reduction of 3-benzyl-2-nitrobenzoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere selectively reduces the nitro group (-NO2_2) to an amino group (-NH2_2) while preserving the benzyl and carboxylic acid functionalities .

Reaction Conditions:

  • Catalyst: 10% Pd/C (5–10 wt%)

  • Solvent: Ethanol or methanol

  • Temperature: 25–50°C

  • Pressure: 1–3 atm H2_2

  • Yield: 70–85%

This method avoids side reactions such as debenzylation, which could occur under harsher conditions.

Amidation and Esterification

The carboxylic acid group can be converted to amides or esters for further functionalization. For example, coupling with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields amide derivatives, while esterification with methanol and sulfuric acid produces methyl esters .

Table 2: Key Synthetic Pathways

MethodReagents/ConditionsApplication
Catalytic HydrogenationH2_2, Pd/C, ethanol, 50°CNitro-to-amino conversion
EsterificationMeOH, H2_2SO4_4, refluxCarboxylic acid protection
AmidationEDC, DMF, rtPeptide coupling

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The amino group acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides or alkyl halides. For instance, acetylation with acetic anhydride yields 2-acetamido-3-benzylbenzoic acid, a strategy used to modulate bioavailability.

Oxidation and Stability

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column effectively separates 2-amino-3-benzylbenzoic acid from impurities. A typical mobile phase comprises acetonitrile-water-phosphoric acid (60:40:0.1 v/v), achieving a retention time of 8.2 minutes . For mass spectrometry (MS) compatibility, phosphoric acid is replaced with 0.1% formic acid.

Table 3: HPLC Parameters

ColumnMobile PhaseDetectionRetention Time
Newcrom R1 (C18)MeCN:H2_2O:H3_3PO4_4UV 254 nm8.2 min

Spectroscopic Analysis

  • UV-Vis: Absorption maxima at 260 nm (π→π* transitions of aromatic rings) .

  • IR: Stretching vibrations at 3300 cm1^{-1} (N-H), 1680 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=C).

Pharmacological Applications

Enzyme Inhibition

2-Amino-3-benzylbenzoic acid exhibits inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapeutics. By mimicking the structure of endogenous substrates, it competitively binds to the enzyme’s active site, reducing glucose degradation.

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